REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]#N)=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.OS(O)(=O)=O.[O-:30]S([O-])(=O)=O.[Mg+2].[C:36]([O-])([O-])=[O:37].[K+].[K+]>O.C(Cl)Cl.CO>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([O:37][CH3:36])=[O:30])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
6
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC#N
|
Name
|
|
Quantity
|
360 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
unreacted starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ArCH2CO2H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ArCH2CO2H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
the resulting homogeneous solution stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then added slowly to
|
Type
|
STIRRING
|
Details
|
a rapidly stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of ˜1.2 L
|
Type
|
ADDITION
|
Details
|
followed by the addition of 300 mL of 5% EtOAc (in heptane)
|
Type
|
CONCENTRATION
|
Details
|
heptane (300 mL) and the mixture concentrated
|
Type
|
TEMPERATURE
|
Details
|
(rotovap with heat) again
|
Type
|
CUSTOM
|
Details
|
to remove the DCM
|
Type
|
ADDITION
|
Details
|
At this point 15 mL EtOAc was added
|
Type
|
CUSTOM
|
Details
|
the hot mixture swirled until crystallization
|
Type
|
CUSTOM
|
Details
|
swirling continued until crystallization
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature for complete crystallization
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered
|
Type
|
WASH
|
Details
|
washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
fully air dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.74 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |